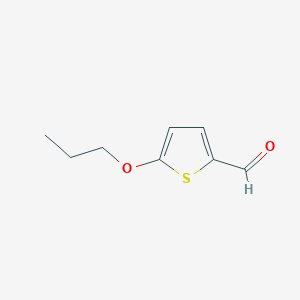
5-Propoxy-2-thiophenecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propoxy-2-thiophenecarboxaldehyde: is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a propoxy group at the 5-position and a formyl group at the 2-position of the thiophene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction , which involves the formylation of thiophene derivatives using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The propoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides .
Industrial Production Methods: Industrial production of 5-Propoxy-2-thiophenecarboxaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated synthesis equipment .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propoxy-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) .
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 5-Propoxy-2-thiophenecarboxylic acid.
Reduction: 5-Propoxy-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Propoxy-2-thiophenecarboxaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its derivatives are employed in the manufacture of conductive polymers and organic semiconductors .
Wirkmechanismus
The mechanism of action of 5-Propoxy-2-thiophenecarboxaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxy-2-thiophenecarboxaldehyde
- 5-Ethoxy-2-thiophenecarboxaldehyde
- 5-Butoxy-2-thiophenecarboxaldehyde
Comparison: 5-Propoxy-2-thiophenecarboxaldehyde is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility , reactivity , and biological activity .
Eigenschaften
Molekularformel |
C8H10O2S |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
5-propoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O2S/c1-2-5-10-8-4-3-7(6-9)11-8/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
JLUPXYVIBDVBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



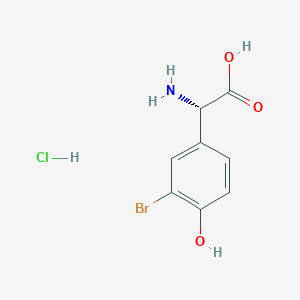
![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
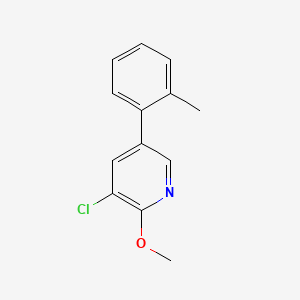
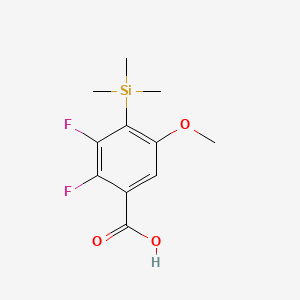
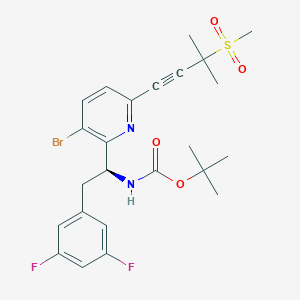

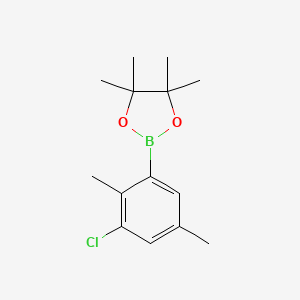
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)


